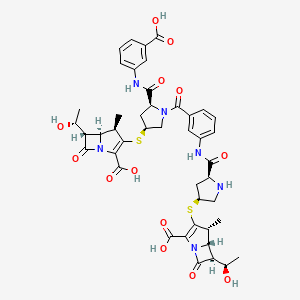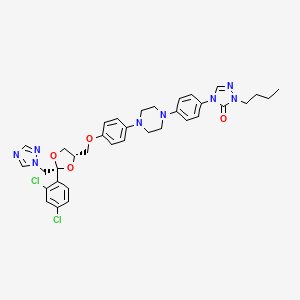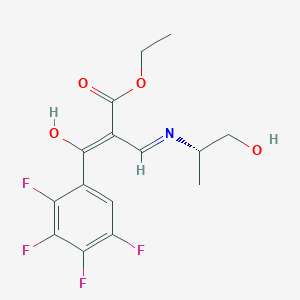
Impureza Dímero N-Carbonilo de Ertapenem
Descripción general
Descripción
Ertapenem N-Carbonyl Dimer Impurity is an impurity of Ertapenem , a carbapenem class of antibiotic . It has a molecular formula of C44H48N6O13S2 and a molecular weight of 933.01 . Ertapenem is used to treat certain serious infections, including pneumonia and urinary tract, skin, diabetic foot, gynecological, pelvic, and abdominal infections caused by bacteria .
Chemical Reactions Analysis
A high-performance liquid chromatography method has been developed to resolve twenty-six impurities and degradation products in Ertapenem . This method was capable of resolving eight dimer impurities (m/z 951) and two dehydrated dimers (m/z 933), which were baseline resolved .Aplicaciones Científicas De Investigación
Desarrollo del Método Analítico
La impureza Dímero N-Carbonilo de Ertapenem se utiliza en el desarrollo de métodos analíticos, particularmente en la cromatografía líquida de alta resolución (HPLC) acoplada a la espectrometría de masas (MS) para resolver impurezas y productos de degradación en Ertapenem (ERT). {svg_1}.
Aplicación de Control de Calidad
También juega un papel en las aplicaciones de control de calidad, especialmente durante la producción comercial de Ertapenem. Asegurar que las impurezas estén dentro de los límites aceptables es vital para cumplir con los estándares regulatorios de seguridad de los medicamentos {svg_2}.
Mecanismo De Acción
Target of Action
Ertapenem, the parent compound of Ertapenem N-Carbonyl Dimer Impurity, primarily targets bacterial penicillin-binding proteins (PBPs). These proteins play a crucial role in the synthesis of the bacterial cell wall . In Escherichia coli, Ertapenem has a strong affinity toward PBPs 1a, 1b, 2, 3, 4 and 5, with preferential binding to PBPs 2 and 3 .
Mode of Action
Ertapenem exhibits a bactericidal mode of action. It works by binding to and inhibiting bacterial PBPs . Upon binding to PBPs, Ertapenem inhibits bacterial cell wall synthesis by interfering with the lengthening and strengthening of the peptidoglycan portion of the cell wall . This interaction results in the inhibition of cell wall synthesis .
Biochemical Pathways
The primary biochemical pathway affected by Ertapenem involves the synthesis of the bacterial cell wall. By binding to PBPs, Ertapenem interferes with the cross-linking of the peptidoglycan layer of bacterial cell walls . This disruption in the cell wall synthesis pathway leads to the weakening of the bacterial cell wall, rendering the cell vulnerable to osmotic disruption .
Pharmacokinetics
Dose reductions are indicated for patients with advanced renal insufficiency
Result of Action
The molecular and cellular effects of Ertapenem’s action primarily involve the disruption of bacterial cell wall synthesis. This disruption leads to the weakening of the bacterial cell wall, making the cell susceptible to osmotic disruption . The ultimate result is the death of the bacterial cell, thereby exerting a bactericidal effect .
Action Environment
The action of Ertapenem is influenced by environmental factors such as pH. Ertapenem is known for its instability in both solid and aqueous solution forms. The drug substance has been somewhat stabilized by the addition of sodium bicarbonate and sodium hydroxide, bringing the pH in the range of 7.5 to 8.0 before lyophilization . Even the reconstituted solution needs to be used within an hour . The stability of Ertapenem N-Carbonyl Dimer Impurity under various environmental conditions would need further investigation.
Análisis Bioquímico
Biochemical Properties
Ertapenem N-Carbonyl Dimer Impurity plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to bind to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis . The interaction with PBPs can inhibit the synthesis of the bacterial cell wall, leading to the bactericidal effect of the compound. Additionally, Ertapenem N-Carbonyl Dimer Impurity may interact with other enzymes involved in the degradation and metabolism of ertapenem, affecting the overall stability and activity of the drug .
Cellular Effects
Ertapenem N-Carbonyl Dimer Impurity can have significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits cell wall synthesis by binding to PBPs, leading to cell lysis and death . This compound can also influence cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of cell wall synthesis can trigger stress responses in bacterial cells, leading to changes in gene expression and metabolic pathways . In mammalian cells, the presence of Ertapenem N-Carbonyl Dimer Impurity may induce immune responses and affect cellular functions related to drug metabolism and detoxification .
Molecular Mechanism
The molecular mechanism of action of Ertapenem N-Carbonyl Dimer Impurity involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to PBPs, inhibiting their activity and preventing the synthesis of the bacterial cell wall . This inhibition leads to the accumulation of cell wall precursors, triggering a cascade of events that result in cell lysis and death. Additionally, Ertapenem N-Carbonyl Dimer Impurity may interact with other enzymes involved in the metabolism and degradation of ertapenem, affecting the overall stability and activity of the drug .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ertapenem N-Carbonyl Dimer Impurity can change over time due to its stability and degradation. The compound is known to be unstable in both solid and aqueous forms, requiring specific conditions for storage and handling . Over time, the degradation of Ertapenem N-Carbonyl Dimer Impurity can lead to the formation of other byproducts, which may have different effects on cellular functions and drug activity . Long-term studies in in vitro and in vivo settings are essential to understand the temporal effects of this compound on cellular functions and overall drug efficacy .
Dosage Effects in Animal Models
The effects of Ertapenem N-Carbonyl Dimer Impurity can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular functions and overall drug activity . At higher doses, it can induce toxic or adverse effects, such as immune responses, organ toxicity, and alterations in drug metabolism . Threshold effects may be observed, where a specific dosage level triggers significant changes in cellular functions and overall drug efficacy . Understanding the dosage effects of Ertapenem N-Carbonyl Dimer Impurity is crucial for determining safe and effective levels of the compound in pharmaceutical formulations .
Metabolic Pathways
Ertapenem N-Carbonyl Dimer Impurity is involved in various metabolic pathways, including those related to the degradation and metabolism of ertapenem . The compound interacts with enzymes and cofactors involved in these pathways, affecting the overall stability and activity of the drug . For example, the presence of Ertapenem N-Carbonyl Dimer Impurity can influence the metabolic flux and levels of metabolites, leading to changes in drug efficacy and safety . Understanding the metabolic pathways of this compound is essential for optimizing the formulation and administration of ertapenem .
Transport and Distribution
The transport and distribution of Ertapenem N-Carbonyl Dimer Impurity within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . The compound can be transported across cell membranes and distributed to different cellular compartments, affecting its localization and accumulation . These interactions can influence the overall activity and function of Ertapenem N-Carbonyl Dimer Impurity, as well as its effects on cellular functions and drug efficacy . Understanding the transport and distribution of this compound is crucial for optimizing its use in pharmaceutical formulations .
Subcellular Localization
The subcellular localization of Ertapenem N-Carbonyl Dimer Impurity can affect its activity and function within cells. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, Ertapenem N-Carbonyl Dimer Impurity may localize to the bacterial cell wall, where it exerts its inhibitory effects on PBPs . In mammalian cells, the compound may be localized to specific organelles involved in drug metabolism and detoxification . Understanding the subcellular localization of Ertapenem N-Carbonyl Dimer Impurity is essential for elucidating its mechanism of action and optimizing its use in pharmaceutical formulations .
Propiedades
IUPAC Name |
(4R,5S,6S)-3-[(3S,5S)-5-[[3-[(2S,4S)-4-[[(4R,5S,6S)-2-carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]-2-[(3-carboxyphenyl)carbamoyl]pyrrolidine-1-carbonyl]phenyl]carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H48N6O13S2/c1-17-31-29(19(3)51)40(56)49(31)33(43(60)61)35(17)64-25-13-27(45-15-25)37(53)46-23-9-5-7-21(11-23)39(55)48-16-26(14-28(48)38(54)47-24-10-6-8-22(12-24)42(58)59)65-36-18(2)32-30(20(4)52)41(57)50(32)34(36)44(62)63/h5-12,17-20,25-32,45,51-52H,13-16H2,1-4H3,(H,46,53)(H,47,54)(H,58,59)(H,60,61)(H,62,63)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30-,31-,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSFVRZTQQVRAQ-BNCIILEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)N5CC(CC5C(=O)NC6=CC=CC(=C6)C(=O)O)SC7=C(N8C(C7C)C(C8=O)C(C)O)C(=O)O)C(=O)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)N5C[C@H](C[C@H]5C(=O)NC6=CC=CC(=C6)C(=O)O)SC7=C(N8[C@H]([C@H]7C)[C@H](C8=O)[C@@H](C)O)C(=O)O)C(=O)O)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H48N6O13S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729123 | |
| Record name | PUBCHEM_58344480 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
933.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1199797-43-7 | |
| Record name | PUBCHEM_58344480 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propan-2-yl-1,2,4-triazol-3-one](/img/structure/B601397.png)







